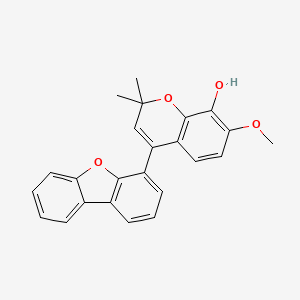
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is a complex organic compound that features a unique structure combining elements of dibenzofuran and chromen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dibenzofuran and chromen moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol typically involves the formation of the dibenzofuran and chromen rings followed by their coupling. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through palladium or copper-catalyzed C-H activation followed by cyclization of 2-arylphenols . The chromen ring can be synthesized through various methods, including the cyclization of phenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of such reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is not fully understood. it is likely that the compound interacts with various molecular targets and pathways due to its complex structure. The dibenzofuran moiety may interact with enzymes and receptors, while the chromen ring could be involved in redox reactions and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran nucleus.
Chromone: A compound with a similar chromen ring structure.
Benzofuran: Another related compound with a fused benzene and furan ring.
Uniqueness
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is unique due to the combination of the dibenzofuran and chromen moieties in its structure. This dual functionality may confer unique chemical and biological properties that are not present in simpler compounds like dibenzofuran or chromone .
Propriétés
Formule moléculaire |
C24H20O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3 |
Clé InChI |
KTOKBPBESWDZHM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


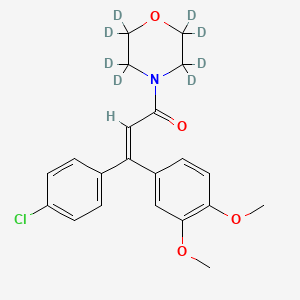
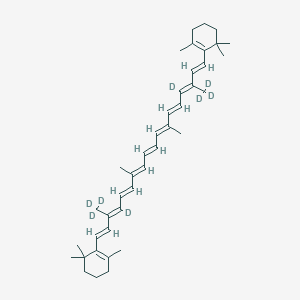

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
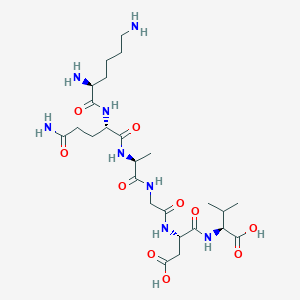
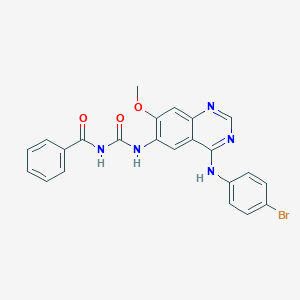
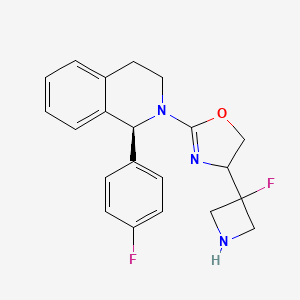


![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
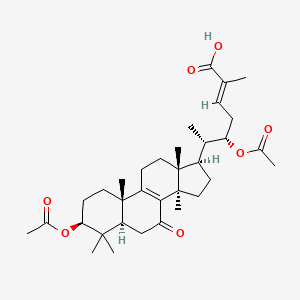
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
